tert-Butyl 4-(4-(5-chloro-2-hydroxyphenyl)-pyrimidin-2-yl)piperazine-1-carboxylate
Overview
Description
tert-Butyl 4-(4-(5-chloro-2-hydroxyphenyl)-pyrimidin-2-yl)piperazine-1-carboxylate: is a synthetic organic compound that features a complex structure with potential applications in various scientific fields. This compound is characterized by the presence of a tert-butyl group, a piperazine ring, and a pyrimidine moiety, along with a chlorinated hydroxyphenyl group. Its unique structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(4-(5-chloro-2-hydroxyphenyl)-pyrimidin-2-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between appropriate amidines and β-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Chlorinated Hydroxyphenyl Group: This step involves the chlorination of a hydroxyphenyl precursor, followed by its coupling with the pyrimidine core using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Piperazine Ring Formation: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine and a suitable leaving group.
tert-Butyl Protection: The final step involves the protection of the carboxylate group with a tert-butyl group, typically using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing continuous flow chemistry techniques to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The nitro or carbonyl groups, if present, can be reduced to amines or alcohols, respectively.
Substitution: The chlorinated phenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group would yield quinones, while nucleophilic substitution of the chlorine atom could yield various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-(4-(5-chloro-2-hydroxyphenyl)-pyrimidin-2-yl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development. Studies may focus on its effects on cellular processes, enzyme activity, and receptor binding.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-(5-chloro-2-hydroxyphenyl)-pyrimidin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may exert its effects by binding to these targets, thereby modulating their activity and influencing downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-(5-chloro-2-hydroxyphenyl)-pyridin-2-yl)piperazine-1-carboxylate
- tert-Butyl 4-(4-(5-chloro-2-hydroxyphenyl)-pyrimidin-4-yl)piperazine-1-carboxylate
Uniqueness
Compared to similar compounds, tert-Butyl 4-(4-(5-chloro-2-hydroxyphenyl)-pyrimidin-2-yl)piperazine-1-carboxylate may exhibit unique properties due to the specific positioning of functional groups and the nature of the pyrimidine ring
Properties
IUPAC Name |
tert-butyl 4-[4-(5-chloro-2-hydroxyphenyl)pyrimidin-2-yl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O3/c1-19(2,3)27-18(26)24-10-8-23(9-11-24)17-21-7-6-15(22-17)14-12-13(20)4-5-16(14)25/h4-7,12,25H,8-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBKSHZYWGUBDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=N2)C3=C(C=CC(=C3)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501123583 | |
Record name | 1,1-Dimethylethyl 4-[4-(5-chloro-2-hydroxyphenyl)-2-pyrimidinyl]-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501123583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1235407-36-9 | |
Record name | 1,1-Dimethylethyl 4-[4-(5-chloro-2-hydroxyphenyl)-2-pyrimidinyl]-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1235407-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-[4-(5-chloro-2-hydroxyphenyl)-2-pyrimidinyl]-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501123583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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